molecular formula C11H12ClN3O B1377760 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride CAS No. 1351654-21-1

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride

Cat. No. B1377760
M. Wt: 237.68 g/mol
InChI Key: GSMGRPISFJYCHK-UHFFFAOYSA-N
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Description

“5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the CAS Number: 1351654-21-1 . It has a molecular weight of 237.69 . The IUPAC name for this compound is 5-(3-azetidinyl)-3-phenyl-1,2,4-oxadiazole hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3O.ClH/c1-2-4-8(5-3-1)10-13-11(15-14-10)9-6-12-7-9;/h1-5,9,12H,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Synthesis and Characterization

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride is a compound involved in various synthetic processes. For instance, it is used in the scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist. The synthesis process includes a regioselective cycloaddition and an improved method for 1,2,4-oxadiazole formation (Hou et al., 2016). Additionally, azetidinones have been synthesized for antibacterial and antifungal applications, where the structure-activity relationship was explored (Giri et al., 1988).

Biological Activities

The compound's derivatives are synthesized for various biological activities. For example, Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives have shown significant antimicrobial, antioxidant, antituberculosis, and anticancer activities (Verma et al., 2019). Furthermore, compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as novel apoptosis inducers and potential anticancer agents, displaying activity against several cancer cell lines (Zhang et al., 2005).

Antimicrobial Properties

Several studies focus on the antimicrobial properties of azetidinone derivatives. For instance, novel azetidin-2-ones have been synthesized for potential antimicrobial applications, showcasing significant antibacterial activity (Halve et al., 2007). Another study synthesized novel azetidinones and tested them for antimicrobial activities, indicating promising results against a range of bacteria and fungi (Prajapati & Thakur, 2014).

Future Directions

The future directions for “5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride” and similar compounds could involve further exploration of their anti-infective properties . The development of new chemical entities to act against resistant microorganisms is a current area of interest .

properties

IUPAC Name

5-(azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.ClH/c1-2-4-8(5-3-1)10-13-11(15-14-10)9-6-12-7-9;/h1-5,9,12H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMGRPISFJYCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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